Iodoindoxyl phosphate

Übersicht

Beschreibung

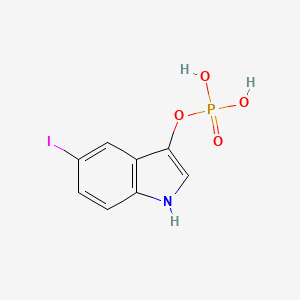

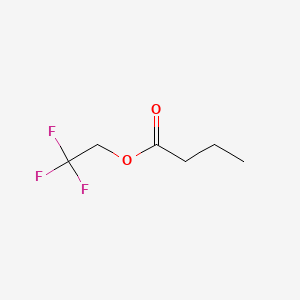

Iodoindoxyl phosphate is a useful indigogenic substrate for the histochemical demonstration of acid phosphatase activity . It is superior to other indoxyl phosphates due to its rapid oxidation of 5-iodoindoxyl to 5,5’-diiodoindigo in the acid pH range .

Synthesis Analysis

The synthesis of phosphorus-containing metabolites like Iodoindoxyl phosphate requires the development of effective new methods for practical discovery, identification, and high-information content analysis . The synthetic routes can be separated into categories such as salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Wissenschaftliche Forschungsanwendungen

Histochemical Method for Acid Phosphatase : Iodoindoxyl phosphate is used as an indigogenic substrate in the histochemical demonstration of acid phosphatase activity. Its rapid oxidation in the acid pH range makes it superior to other indoxyl phosphates. This method is suitable for calcium-formol-fixed tissues or fresh frozen sections, although fixed tissues yield better results. It's not recommended for lipid-rich tissues due to complexing properties (Evans, Whinney, & Tsou, 1966).

Incorporation into DNA of Tumors : 5-Iodo-2′-deoxycytidine-5′-phosphate (IdCMP) has been studied for its ability to incorporate into the DNA of various tumors in mice and hamsters. When linked to polycations, it showed increased incorporation into tumor DNA without a similar increase in normal tissue DNA (Woodman, 1968).

Potential Phosphate Crisis : Phosphate, a crucial component of DNA, RNA, ATP, and other biologically active compounds, is being rapidly depleted due to its extensive use in fertilizers and other industrial applications. Innovative scientific research, including the use of Iodoindoxyl phosphate derivatives, is needed to address this looming crisis (Abelson, 1999).

Understanding Nucleic Acids : Research involving Iodoindoxyl phosphate helps in understanding the roles played by nucleobases, sugars, and phosphates in DNA. These insights are crucial for applications in synthetic biology and in understanding genetic processes (Benner, 2004).

Radiochemotherapeutic Applications : Compounds like 6-[125I]-iodo-2-methyl-1,4-naphthoquinol bis(diammonium phosphate) have been prepared as potential radiochemotherapeutic drugs, demonstrating uptake and cytotoxicity in tumor cells (Brown & Mitchell, 1979).

Phosphate Metabolite Analysis in Glioma Rats : A novel derivatization strategy for profiling phosphate ester/anhydride metabolic networks was applied to glioma rats, demonstrating the importance of such compounds in biochemical research and medical therapy (Sheng et al., 2021).

Zukünftige Richtungen

Indole, a component of Iodoindoxyl phosphate, has been studied for its role in multiple health beneficial effects. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest potential future directions for the study and application of Iodoindoxyl phosphate.

Eigenschaften

IUPAC Name |

(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKKJHDTBHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7INO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223284 | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodoindoxyl phosphate | |

CAS RN |

7300-58-5 | |

| Record name | Iodoindoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Tert-butylamino)-3-{1-(1-methyl-1h-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy}propan-2-ol](/img/structure/B1202172.png)

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)